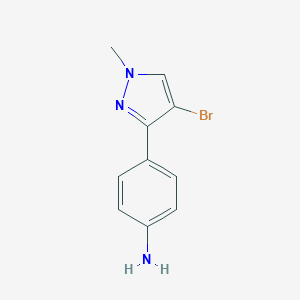

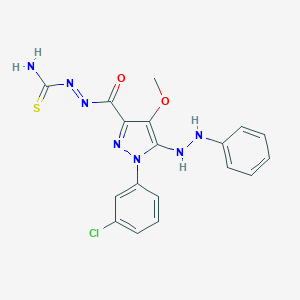

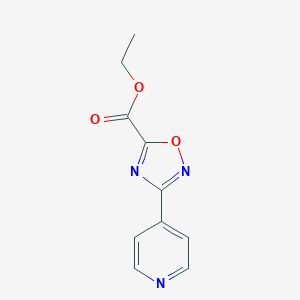

4-(4-Bromo-1-methylpyrazol-3-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The exploration of compounds like "4-(4-Bromo-1-methylpyrazol-3-yl)aniline" is significant in the field of organic chemistry due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. These compounds are often investigated for their unique structural features and reactivity, which can be leveraged in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of complex anilines and related compounds often involves catalytic processes and coupling reactions. For instance, Kovuru Gopalaiah and Sankala Naga Chandrudu (2015) developed an iron(II) bromide-catalyzed oxidative coupling method that facilitates the synthesis of a diversity of substituted 1,3-benzazoles from benzylamines and ortho-substituted anilines, showcasing the types of reactions that might be applicable in synthesizing compounds like "4-(4-Bromo-1-methylpyrazol-3-yl)aniline" (Gopalaiah & Chandrudu, 2015).

Molecular Structure Analysis

Studies on molecular structure, such as those by Qing-mei Wu et al. (2021), involve detailed characterization techniques including spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These methodologies provide insights into the molecular configurations, optimized molecular structures, and electronic properties of complex organic molecules (Wu et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like "4-(4-Bromo-1-methylpyrazol-3-yl)aniline" can be inferred from related research on brominated aniline derivatives. For instance, the work on the regioselective bromination of aniline derivatives by Binbin Huang et al. (2017) highlights the types of chemical reactions such compounds may undergo, providing a basis for understanding their chemical properties (Huang et al., 2017).

Physical Properties Analysis

The study of physical properties such as phase transitions, crystallinity, and thermal behavior is crucial for understanding the applications and handling of organic compounds. Research on the mesomorphic properties of brominated aniline derivatives, as discussed by G. Yeap et al. (2012), offers insights into how the molecular structure impacts the physical properties of such compounds (Yeap et al., 2012).

Chemical Properties Analysis

The chemical properties of "4-(4-Bromo-1-methylpyrazol-3-yl)aniline" can be explored through synthetic routes and reactions that showcase the compound's reactivity and functional group compatibility. Techniques and approaches from green chemistry, as described in the synthesis of related compounds by R. Biswas and Anuradha Mukherjee (2017), provide a framework for understanding and optimizing the chemical properties of such molecules (Biswas & Mukherjee, 2017).

Aplicaciones Científicas De Investigación

Material Science and Corrosion Inhibition

Bipyrazole derivatives, including compounds structurally related to "4-(4-Bromo-1-methylpyrazol-3-yl)aniline," have been theoretically studied for their potential activity as corrosion inhibitors. A density functional theory (DFT) study elucidated the different inhibition efficiencies and reactive sites of these compounds, suggesting their potential application in protecting metals from corrosion (Wang et al., 2006).

Pharmaceutical Development

Compounds similar to "4-(4-Bromo-1-methylpyrazol-3-yl)aniline" have been synthesized and evaluated for their biological activity, including antimicrobial and antifungal properties. For instance, the synthesis and biological activity studies of 1,3,4-oxadiazole analogs revealed significant antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential pharmaceutical applications of these compounds (Bhat et al., 2011).

Chemical Engineering and Electroluminescence

Research on substituted anilines and bipyrazole derivatives has also explored their use in electroluminescent devices and dyes. A study on tetradentate bis-cyclometalated platinum complexes, involving similar structural motifs, demonstrated applications in organic light-emitting diodes (OLEDs), with excellent performance and high external quantum efficiency (Vezzu et al., 2010).

Analytical Chemistry

Additionally, Schiff bases derived from compounds akin to "4-(4-Bromo-1-methylpyrazol-3-yl)aniline" have shown potential in analytical chemistry, particularly in the detection of metal ions. A study involving the synthesis, characterization, and potentiometric studies with Cu(II), Co(II), and Ni(II) ions of Schiff bases derived from 3-bromo-4-methyl aniline suggests their utility in analytical applications (Upadhyay et al., 2020).

Safety And Hazards

Propiedades

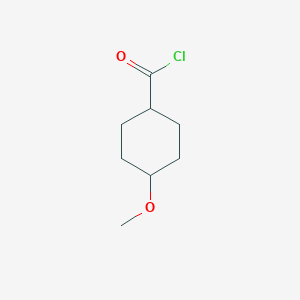

IUPAC Name |

4-(4-bromo-1-methylpyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWUJJHGPJCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370705 |

Source

|

| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-4-bromo-1-methylpyrazole | |

CAS RN |

175276-41-2 |

Source

|

| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)